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molecular formula C13H9NO B1456126 3-Cyano-5-phenylphenol CAS No. 939771-50-3

3-Cyano-5-phenylphenol

Cat. No. B1456126
M. Wt: 195.22 g/mol
InChI Key: XBLWYBDRUBPMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605170B2

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (116 mg, 0.1 mmol) was added to 5-bromobiphenyl-3-ol (250 mg, 1 mmol) and zinc cyanide (117 mg, 1.0 mmol) dissolved in DMF (5 mL) in a microwave vessel. The reaction vessel was sealed and then heated at 200° C. for 300 seconds. The reaction was quenched with water and the product was extracted into DCM. The solution was filtered and then concentrated in vacuo. The crude material was then purified by chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 5-hydroxybiphenyl-3-carbonitrile (74 mg, 0.379 mmol, 38%). M.S. (ESI) (m/z): 194 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Three
Name
zinc cyanide
Quantity
117 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:14])[CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1.CCCCCCC.[CH3:22][N:23](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[Zn+2].[C-]#N>[OH:14][C:4]1[CH:3]=[C:2]([C:22]#[N:23])[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=1 |f:4.5.6,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C1=CC=CC=C1)O
Name
Quantity
116 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
zinc cyanide
Quantity
117 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into DCM
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with 10:90 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C1)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.379 mmol
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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